molecular formula C15H13N3O5S B4575851 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4575851
M. Wt: 347.3 g/mol
InChI Key: XTBDULNWYHZOBI-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O5S and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.05759170 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

A study presented the synthesis of a series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety. These derivatives were screened against several enzymes and bacterial strains, showing notable antibacterial properties and enzyme inhibition capabilities. This research underscores the compound's potential in developing antibacterial agents and enzyme inhibitors (Irshad et al., 2016).

Antibacterial Evaluation

Another study focused on the antibacterial activity of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide. The research highlighted the synthesis process and the antibacterial screening results, demonstrating the compounds' efficacy against various bacterial strains. This study emphasizes the potential of these compounds in addressing bacterial resistance (Siddiqa et al., 2014).

Anti-Inflammatory and Anticancer Properties

A notable investigation into celecoxib derivatives, including compounds with the sulfonamide group, showed promising results in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings point to the compound's versatile potential in therapeutic applications, highlighting its role in developing treatments for various conditions (Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

Research on benzo[d]thiazole-5- and 6-sulfonamides explored their inhibition of several carbonic anhydrase isoforms. The study identified several potent inhibitors, showcasing the compound's utility in exploring targeted enzyme inhibition, which could be relevant in designing drugs for conditions associated with these enzymes (Abdoli et al., 2017).

Antimicrobial and Antitubercular Potential

A study on benzene sulfonamide pyrazole oxadiazole derivatives highlighted their synthesis and evaluation for antimicrobial and antitubercular activities. Molecular docking studies aimed to understand the mechanism of inhibition against Mycobacterium tuberculosis, indicating the compound's role in combating tuberculosis and other microbial infections (Shingare et al., 2022).

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-9(10-5-6-12-13(7-10)22-8-21-12)18-24(19,20)14-4-2-3-11-15(14)17-23-16-11/h2-7,9,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBDULNWYHZOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.